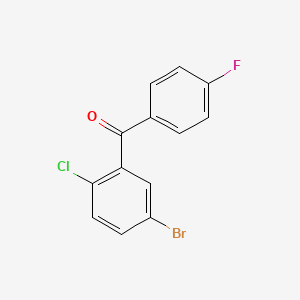

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

説明

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS: 915095-85-1; molecular formula: C₁₃H₇BrClFO; molecular weight: 313.55 g/mol) is a halogenated aromatic ketone featuring a central carbonyl group bridging two substituted phenyl rings. The 5-bromo-2-chlorophenyl ring and 4-fluorophenyl ring impart distinct electronic and steric properties, making this compound valuable in pharmaceutical and materials science research.

特性

IUPAC Name |

(5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVILQFKAGQFQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-fluorobenzene under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

化学反応の分析

Friedel-Crafts Acylation

- Reagents : The process often employs 5-bromo-2-chlorobenzoyl chloride and 4-fluorobenzene.

- Catalyst : A Lewis acid catalyst, such as aluminum chloride, is commonly used.

- Solvent : The reaction is conducted in an anhydrous organic solvent like dichloromethane.

- Conditions : Controlled temperature conditions are maintained to optimize yield and purity.

Ether Formation

Recent methodologies have explored the formation of ethers using L-dimethyl malate in the presence of N,N-diisopropylethylamine (DIEA) under specific solvent conditions (e.g., toluene or dichloromethane) to enhance product yields and reduce costs .

Chemical Reactions

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is versatile in its chemical reactivity, allowing it to participate in various types of reactions:

Oxidation Reactions

- The compound can be oxidized to yield carboxylic acids or quinones.

- Common Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are frequently employed as oxidizing agents.

Reduction Reactions

- Reduction can convert the ketone group into an alcohol, resulting in derivatives like (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol.

- Common Reducing Agents : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical choices for these reactions.

Substitution Reactions

- The halogen atoms present (bromine and chlorine) can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

- Common Nucleophiles : Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used in these reactions.

Major Products Formed

The chemical reactions involving this compound yield several significant products:

| Reaction Type | Major Products |

|---|---|

| Oxidation | Carboxylic acids, quinones |

| Reduction | Alcohol derivatives |

| Substitution | Various substituted aromatic compounds |

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting glucose metabolism, such as sodium-glucose co-transporter 2 inhibitors used for managing type 2 diabetes.

Biological Studies

Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further biological evaluation .

Antimicrobial Activity Data

Recent studies have reported the minimum inhibitory concentrations (MICs) against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Salmonella typhi | 11.29 µM |

科学的研究の応用

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone has several applications in scientific research:

作用機序

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved depend on the specific application and target molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Table 1: Comparison of Key Halogenated Methanones

Key Findings:

- Electronic Effects : Fluorine (electron-withdrawing) enhances metabolic stability in pharmaceuticals, while ethoxy groups (electron-donating) improve solubility .

- Halogen Position : Bromine at the 5-position increases steric bulk, affecting binding affinity in enzyme inhibitors. Substitution with iodine (e.g., 915095-86-2) enhances polarizability but reduces thermal stability in materials .

- Amino Substitution: The amino group in 395101-26-5 introduces hydrogen-bonding capability, expanding utility in supramolecular chemistry .

Non-Halogenated Analogues

Table 2: Comparison with Methoxy- and Alkyl-Substituted Methanones

Key Findings:

- Methoxy vs. Hydroxyl : Methoxy groups improve crystallinity (e.g., 379.29 g/mol compound), while hydroxyl groups facilitate intermolecular hydrogen bonding, as seen in 393.31 g/mol derivatives .

- Alkyl Chains : Cyclohexyl and propyl substituents enhance hydrophobicity, making these compounds suitable for lipid-based drug delivery systems .

Research and Industrial Relevance

Material Science

- OLEDs : Bromine and fluorine enhance electron mobility in hyperfluorescence OLEDs, achieving external quantum efficiencies (EQE) >20% in devices using similar compounds .

生物活性

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a compound belonging to the benzophenone family, has garnered attention in recent research for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H7BrClF. The compound features a carbonyl group linking two aromatic rings, one of which contains bromine and chlorine substituents, while the other contains a fluorine atom. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties . It has been evaluated against various bacterial strains, demonstrating moderate to good activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Salmonella typhi | 11.29 µM |

These results indicate that this compound possesses promising antibacterial potential, particularly against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. One notable study assessed its effects on human lung adenocarcinoma cells (SPC-A-1) using the Cell Counting Kit-8 (CCK-8) assay. The findings revealed that the compound exhibited significant growth inhibition of cancer cells, with a mean growth inhibition percentage exceeding 40% .

Case Study: In Vivo Xenograft Experiment

In an in vivo xenograft model, mice treated with this compound showed reduced tumor volumes compared to control groups. The body weight of the mice remained stable, indicating that the compound did not exert significant toxic effects at therapeutic doses .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in the G0–G1 phase, leading to decreased cell proliferation .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromine and chlorine is hypothesized to enhance the compound's reactivity towards biological targets. Comparative studies with similar compounds indicate that variations in substitution patterns significantly affect their biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a bromo- and chloro-substituted benzene derivative reacts with a 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reduction steps using agents like Et₃SiH/BF₃·Et₂O may refine the product. Purification involves column chromatography or recrystallization, with characterization via NMR and MS .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic coupling patterns (e.g., 120–125 ppm for carbonyl carbons in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 343.93 for C₁₃H₈BrClFO).

- X-Ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C=O bond ~1.21 Å) and torsion angles, validated using SHELXL .

Q. What analytical techniques are used to assess purity and detect impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities at trace levels (<0.1%). TLC (silica gel, hexane/ethyl acetate) provides rapid purity checks. Reference standards from pharmacopeial guidelines (e.g., EP impurity profiles) ensure compliance .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for anisotropic displacement parameter refinement and TWIN/BASF commands in SHELX to handle twinning .

- Validation : Cross-check with Mercury’s void analysis and packing similarity modules to identify lattice inconsistencies .

- Data Collection : Optimize data quality using Bruker diffractometers with graphite-monochromated Cu-Kα radiation and Gaussian absorption correction .

Q. What computational strategies predict intermolecular interactions or polymorphism in the solid state?

- Methodological Answer :

- Mercury’s Materials Module : Analyze Hirshfeld surfaces to map π-π stacking (3.5–4.0 Å) or halogen bonding (Br···O/N distances ~3.2 Å) .

- DFT Calculations : Optimize molecular geometry (e.g., Gaussian09 with B3LYP/6-31G*) to compare experimental vs. theoretical bond angles (e.g., C-C-C angles ~120°) .

Q. How are degradation pathways and related substances investigated under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor via LC-MS for degradants like bis(4-fluorophenyl)methanone (MW 218.2) or halogenated byproducts .

- Mechanistic Insight : Use HRMS fragmentation patterns (e.g., loss of Br⁻ or Cl⁻ ions) to propose cleavage pathways .

Q. What role does this compound play in synthesizing pharmaceutical intermediates (e.g., SGLT2 inhibitors)?

- Methodological Answer : It serves as a key intermediate in empagliflozin synthesis. Reactivity with tetrahydrofuran derivatives (e.g., (S)-3-hydroxytetrahydrofuran) forms the glycosidic linkage. Optimize reaction conditions (e.g., temperature, catalyst) to minimize epimerization .

Q. How is the compound’s stability profiled in formulation matrices or biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。